molecular formula C10H12O4S B577056 2-(Benzenesulfonyl)ethyl acetate CAS No. 10258-72-7

2-(Benzenesulfonyl)ethyl acetate

Cat. No.: B577056
CAS No.: 10258-72-7
M. Wt: 228.262
InChI Key: DANHWQZACBZPMR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)ethyl acetate (CAS synonym: Acetic acid 2-(phenylsulfonyl)ethyl ester) is an organosulfur compound featuring a benzenesulfonyl group (-SO₂C₆H₅) attached to an ethyl acetate backbone. Its molecular formula is C₁₁H₁₄O₄S, with a molecular weight of 254.29 g/mol. The sulfonyl group confers electron-withdrawing properties, influencing its reactivity and stability. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in radical-mediated C–C bond-forming reactions .

Properties

CAS No.

10258-72-7

Molecular Formula

C10H12O4S

Molecular Weight

228.262

IUPAC Name

2-(benzenesulfonyl)ethyl acetate

InChI

InChI=1S/C10H12O4S/c1-9(11)14-7-8-15(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

DANHWQZACBZPMR-UHFFFAOYSA-N

SMILES

CC(=O)OCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl (Phenylsulfonyl)acetate (C₁₀H₁₂O₄S, MW 228.26 g/mol)
  • Structure : The sulfonyl group is directly bonded to the acetate’s α-carbon.
  • Properties : Higher electrophilicity at the α-carbon due to the sulfonyl group’s proximity, enhancing reactivity in nucleophilic substitutions. Lacks the ethyl spacer present in the target compound, reducing steric hindrance .
  • Applications : Used in synthesizing β-keto sulfones, which are precursors for heterocyclic compounds.
Ethyl 2-(Bis(benzenesulfonyl)amino)acetate (C₁₆H₁₇NO₆S₂, MW 383.44 g/mol)
  • Structure: Features two benzenesulfonyl groups on the amino nitrogen of the acetate.
  • Properties: Increased steric bulk and lower solubility in polar solvents compared to monosubstituted analogues. The dual sulfonyl groups stabilize the amino moiety, making it less prone to hydrolysis .
  • Applications : Serves as a protected glycine derivative in peptide synthesis.
Ethyl 2-Phenylacetoacetate (C₁₂H₁₄O₃, MW 206.24 g/mol)
  • Structure : Contains a phenyl group and a ketone adjacent to the ester.
  • Properties: The α-keto group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Knorr pyrrole synthesis). Lacks the sulfonyl group, resulting in lower electrophilicity .
  • Applications : Key intermediate in pharmaceuticals and agrochemicals.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Profile
2-(Benzenesulfonyl)ethyl acetate C₁₁H₁₄O₄S 254.29 Ester, Sulfonyl Not reported Moderate in organic solvents
Ethyl (phenylsulfonyl)acetate C₁₀H₁₂O₄S 228.26 Ester, Sulfonyl (α-position) Not reported High in DMSO, CHCl₃
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Ester, Ketone Not reported Soluble in ethanol, ether

Key Research Findings

Radical Coupling Efficiency: Ethyl 2-(benzenesulfonylamino)acrylate (structurally related to the target compound) achieves >70% yield in radical-mediated C–C bond formation with alkenes, highlighting the utility of benzenesulfonyl groups in facilitating such reactions .

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